molecular formula C13H19NO4 B2995740 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid CAS No. 1909309-94-9

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

Cat. No. B2995740
CAS RN: 1909309-94-9
M. Wt: 253.298
InChI Key: GQCZZFHNRXMYDE-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid” is a chemical compound with the CAS Number: 1909309-94-9 . It has a molecular weight of 253.3 . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h4-5,8-10H,6-7H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Molecular Characterization

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid and related compounds have been synthesized as part of research into chiral cyclic amino acid esters and dipeptide mimetics. These compounds are characterized by their complex bicyclic structures and have been synthesized through various routes, including intramolecular lactonization reactions and the rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals. The molecular structures of these compounds have been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, highlighting their potential as scaffolds in peptide-based drug discovery and the synthesis of conformationally rigid analogues of amino acids (C. Nativi, J. Reymond, P. Vogel, 1989; T. Moriguchi, Suvratha Krishnamurthy, T. Arai, A. Tsuge, 2014).

Application in Peptidomimetics

These bicyclic structures have been used to create rigid dipeptide mimetics that are valuable for structure-activity studies in peptide-based drug discovery. Efficient synthesis methods have been developed for diastereomers of related compounds, proving their utility in constructing building blocks suitable for solid-phase synthesis. This research supports the application of these bicyclic amino acids in developing new therapeutic agents by mimicking natural peptide structures (P. Mandal, K. Kaluarachchi, Douglas Ogrin, S. Bott, J. McMurray, 2005).

Conformational Analysis and Drug Design

The synthesis of conformationally constrained analogues of amino acids, including glutamic acid and pipecolic acid, showcases the application of these compounds in the design of novel drugs and peptidomimetics. These efforts include the development of unnatural amino acids and the exploration of their conformational space to optimize interactions with biological targets. By creating molecules with defined three-dimensional structures, researchers aim to enhance the specificity and efficacy of potential therapeutic agents (V. Kubyshkin, Pavel K. Mykhailiuk, A. Ulrich, I. Komarov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h4-5,8-10H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCZZFHNRXMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

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